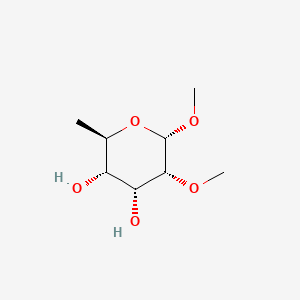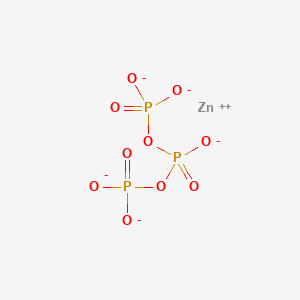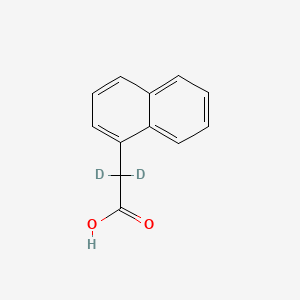
1-Naphthaleneacetic-2,2-D2 acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Naphthaleneacetic-2,2-D2 acid is a deuterated derivative of 1-Naphthaleneacetic acid, an organic compound with the formula C10H7CH2CO2H. This compound is a synthetic plant hormone in the auxin family and is widely used in horticulture and agriculture for its growth-promoting properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Naphthaleneacetic-2,2-D2 acid can be synthesized through the deuteration of 1-Naphthaleneacetic acid. The process involves the exchange of hydrogen atoms with deuterium atoms. This can be achieved using deuterated reagents such as deuterium oxide (D2O) or deuterated acids under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale deuteration processes. These processes are carried out in specialized reactors designed to handle deuterated reagents and ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Naphthaleneacetic-2,2-D2 acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthaleneacetic acid derivatives.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Naphthaleneacetic acid derivatives.
Reduction: Naphthaleneethanol derivatives.
Substitution: Brominated or nitrated naphthaleneacetic acid derivatives.
Scientific Research Applications
1-Naphthaleneacetic-2,2-D2 acid has a wide range of applications in scientific research:
Chemistry: Used as a tracer in isotopic labeling studies to track chemical reactions and pathways.
Biology: Employed in plant biology to study the effects of auxins on plant growth and development.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug development.
Industry: Utilized in the production of plant growth regulators and in the synthesis of other deuterated compounds
Mechanism of Action
1-Naphthaleneacetic-2,2-D2 acid exerts its effects by mimicking the natural plant hormone auxin. It binds to auxin receptors in plant cells, triggering a cascade of molecular events that promote cell elongation, division, and differentiation. The compound interacts with the SCF (SKP1-CUL1-F-box protein) ubiquitin ligase complex, mediating the ubiquitination of proteins involved in cell cycle progression and signal transduction .
Comparison with Similar Compounds
Similar Compounds
1-Naphthaleneacetic acid: The non-deuterated form, widely used in horticulture.
2-Naphthaleneacetic acid: An isomer with similar growth-promoting properties but different structural characteristics.
Uniqueness
1-Naphthaleneacetic-2,2-D2 acid is unique due to its deuterium atoms, which provide distinct advantages in isotopic labeling studies. The presence of deuterium can alter the compound’s metabolic stability and reaction kinetics, making it a valuable tool in various scientific applications .
Properties
IUPAC Name |
2,2-dideuterio-2-naphthalen-1-ylacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2/c13-12(14)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8H2,(H,13,14)/i8D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRPINYUDVPFIRX-MGVXTIMCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=CC=CC2=CC=CC=C21)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
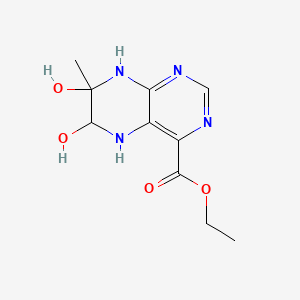
![(5aS,9R)-3,5a,9-trimethyl-5,9-dihydro-4H-benzo[g][1]benzofuran-2,8-dione](/img/structure/B579489.png)
![[(2R)-1,1-diphenylbutan-2-yl]benzene](/img/structure/B579490.png)
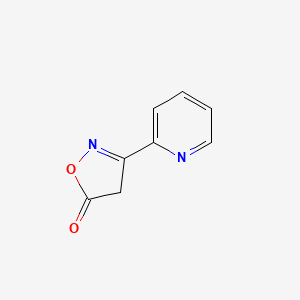
![[(4S,4aR,5S,8aS)-3,4a,5-trimethyl-9-oxo-4,5,6,8a-tetrahydrobenzo[f][1]benzofuran-4-yl] 2-methylpropanoate](/img/structure/B579494.png)
![(3S,8AS)-3-methyltetrahydropyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione](/img/structure/B579497.png)
![(1S,2R,6R,8R)-6-methyl-7-methylidene-3-propan-2-yltricyclo[4.4.0.02,8]decane](/img/structure/B579500.png)
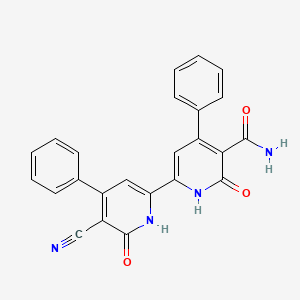
![6H-Pyrrolo[3,4-g]quinoxaline](/img/structure/B579502.png)
![zinc;[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B579503.png)

